Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-
Description
The compound Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- (hereafter referred to as Br-TEG-benzene) is a brominated aromatic ether with a triethylene glycol (TEG) chain. Its structure consists of a benzene ring linked via a methyl group to a three-unit ethylene glycol chain terminating in a bromine atom (C₆H₅-CH₂-O-(CH₂CH₂O)₃-CH₂Br). This compound is characterized by its reactivity as an alkylating agent, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions .
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCMVLZSDVCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601831 | |
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121537-55-1 | |
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a base such as sodium hydroxide. This reaction forms benzyl 2-bromoethyl ether, which is then further reacted with ethylene glycol under acidic conditions to introduce the ethoxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethoxy-substituted benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Benzene, [[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]methyl]-, etc.
Oxidation: Benzene, [[2-[2-(2-formylethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]methyl]-, etc.
Reduction: Benzene, [[2-[2-(2-ethoxy)ethoxy]ethoxy]methyl]-.
Scientific Research Applications
Medicinal Chemistry
Benzene derivatives are widely studied for their pharmacological properties. The specific compound under discussion has potential implications in drug development due to its structural similarities to known pharmacophores.
Case Study: Umeclidinium Bromide Impurity
- This compound has been identified as an impurity in Umeclidinium bromide, a medication used for chronic obstructive pulmonary disease (COPD). Understanding the behavior of impurities like Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is crucial for ensuring drug safety and efficacy .
Polymer Science
The compound's ether functionalities suggest potential use in synthesizing polyether-based materials. These materials can exhibit desirable properties such as flexibility and resistance to solvents.
Research Findings:
- Studies have shown that incorporating ether linkages can enhance the mechanical properties of polymers. The presence of bromine also allows for further functionalization, which can lead to the development of advanced materials with tailored properties .
Cosmetic Formulation
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is explored in cosmetic formulations due to its potential as a stabilizing agent and emulsifier.
Case Study: Formulation Stability
- A study on topical formulations indicated that compounds with similar structures could significantly influence the viscosity and sensory attributes of creams and lotions. The inclusion of such compounds can improve product stability and user experience .
Mechanism of Action
The mechanism of action of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and reactivityThe ethoxy linkages provide flexibility and solubility, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen | Chain Length | logP* |
|---|---|---|---|---|---|---|
| Br-TEG-benzene | N/A | C₁₁H₁₅BrO₂ | 283.15 | Br | 3 ethoxy | 1.8 |
| [[2-(2-Chloroethoxy)ethoxy]methyl]benzene | 64352-98-3 | C₁₁H₁₅ClO₂ | 214.69 | Cl | 2 ethoxy | 2.1 |
| (((6-Bromohexyl)oxy)methyl)benzene | 54247-27-7 | C₁₃H₁₉BrO | 277.20 | Br | 6-carbon | 4.2 |
| Benzene, (2-methoxyethoxy) | 41532-81-4 | C₉H₁₂O₂ | 152.19 | None | 2 ethoxy | 1.5 |
Research Findings
- Br-TEG-benzene demonstrates superior reactivity in synthesizing cholinesterase inhibitors compared to chloro analogs, as bromine’s leaving-group ability accelerates nucleophilic displacement .
- (((6-Bromohexyl)oxy)methyl)benzene shows enhanced biodistribution in lipid-based drug delivery systems due to its long alkyl chain .
- Chlorinated analogs like [[2-(2-chloroethoxy)ethoxy]methyl]benzene are preferred in industrial applications requiring reduced toxicity .
Biological Activity
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- (CAS No. 125562-32-5), is a chemical compound that has gained attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15BrO2
- Molecular Weight : 259.14 g/mol
- Structure : The compound features a benzene ring substituted with a branched ethylene glycol ether chain containing a bromine atom, which may influence its biological interactions.
Biological Activity Overview
The biological activity of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- has been investigated in various studies, revealing several key areas of interest:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of brominated compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or interfere with metabolic processes .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies demonstrating that similar benzene derivatives can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses. This inhibition may reduce the expression of pro-inflammatory cytokines .
3. Neuroprotective Properties
There is emerging evidence suggesting that compounds like Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- may possess neuroprotective effects. Studies on related compounds have shown their ability to inhibit cholinesterase, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
The mechanisms through which Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- exerts its biological effects are not fully elucidated but may involve:
- Membrane Disruption : The bromine substituent and ethylene glycol chains may enhance membrane permeability, allowing for greater interaction with cellular components.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and neurotransmitter degradation.
- Oxidative Stress Reduction : Antioxidant properties attributed to structural analogs suggest potential for reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies provide insights into the biological activities of brominated benzene derivatives:
- Antimicrobial Study : A study on brominated phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar structures may exhibit comparable effects .
- Neuroprotective Research : Investigations into cholinesterase inhibitors have highlighted the efficacy of certain brominated compounds in improving cognitive function in animal models of Alzheimer's disease .
- Inflammation Modulation : Research focusing on NF-κB inhibition by phenolic compounds indicates that Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- could potentially modulate inflammatory responses in various cell types .
Data Table: Biological Activities and Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
